molecular formula C18H25NO5 B2677352 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid CAS No. 1158750-72-1

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid

Cat. No. B2677352
CAS RN: 1158750-72-1
M. Wt: 335.4
InChI Key: ZZTINMROZIPULP-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid, commonly known as Boc-4-piperidone, is a chemical compound used in scientific research. It is a derivative of piperidine and is widely used in the synthesis of various compounds.

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

Key Intermediate in Drug Synthesis

This compound serves as a key intermediate in the synthesis of various drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, closely related to the compound , is synthesized as a key intermediate of the drug Vandetanib (Wang, Wang, Tang, & Xu, 2015).

Development of Novel Compounds

The structural versatility of 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid allows for its use in developing novel compounds with potential medicinal applications. An example is the preparation of a novel triple reuptake inhibitor with a unique piperidine moiety, where a compound structurally similar to this compound was used (Yamashita et al., 2015).

Structural Analysis and Peptide Synthesis

The compound also finds application in structural analysis and peptide synthesis. A study on a dipeptide containing pipecolic acid (a piperidine derivative) helps in understanding the conformation and interactions of such compounds (Didierjean, Boussard, & Aubry, 2002). Additionally, asymmetric syntheses involving similar piperidine derivatives are explored in the context of developing novel pharmaceutical agents (Xue, He, Roderick, Corbett, & Decicco, 2002).

properties

IUPAC Name

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(10-12-19,15(20)21)13-5-7-14(23-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTINMROZIPULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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